![molecular formula C19H23N3O2 B3897436 N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897436.png)
N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
Overview
Description
N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MBMP, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MBMP has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In
Mechanism of Action
The mechanism of action of N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine in the brain, which may be beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells, protect against oxidative stress, and have neuroprotective effects. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is that it has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further study. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are many potential future directions for research on N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. For example, further studies could be conducted to determine the optimal dosage and administration route for this compound, as well as its efficacy in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies for various diseases. Finally, this compound could be further modified to improve its pharmacological properties, such as its bioavailability and half-life.
Scientific Research Applications
N-(4-methoxybenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that this compound can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that this compound can protect against oxidative stress, which is implicated in the development of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Parkinson's disease.
properties
IUPAC Name |
(Z)-1-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-23-17-9-7-16(8-10-17)15-20-22-13-11-21(12-14-22)18-5-3-4-6-19(18)24-2/h3-10,15H,11-14H2,1-2H3/b20-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHFUHFYJLUBQL-HKWRFOASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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